MTIC
Overview
Description
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide is a chemical compound known for its cytotoxic properties It is a derivative of imidazole and contains a triazene group, which is responsible for its biological activity
Mechanism of Action
Target of Action
MTIC primarily targets DNA, specifically the N-7 sites of guanine . The compound’s action is particularly significant in cells with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .
Mode of Action
This compound is a DNA alkylating agent . Its mechanism of action involves metabolic N-demethylation to give the cytotoxic monomethyl triazene, which can methylate N-7 sites of guanine in DNA . This methylation disrupts the normal function of DNA, leading to cell death.
Biochemical Pathways
This compound’s action affects the DNA repair pathway. Specifically, it interacts with the O6AT enzyme, which is responsible for removing alkyl lesions in DNA . The ability to repair O6 methyl-guanine is directly related to resistance to this compound .
Pharmacokinetics
The pharmacokinetics of this compound were studied in patients who received temozolomide (TMZ), a drug that metabolizes into this compound. Peak plasma concentrations of this compound were observed approximately 1 hour after an oral dose of TMZ . The appearance and disappearance of the reactive metabolite paralleled the appearance and disappearance of TMZ in plasma .
Result of Action
This compound’s action results in DNA single-strand breaks over the range of one log of cell kill . This compound is cytotoxic to L-cells and decreases thymidine and uridine uptake . It is also cytotoxic to TLX5 murine lymphoma cells in a concentration-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, due to poor stability under physiological conditions, determination of this compound required rapid specimen processing, precipitation of plasma proteins with methanol, and storage of the methanolic supernatant at -70 degrees Celsius .
Biochemical Analysis
Biochemical Properties
MTIC is involved in various biochemical reactions. It acts as a DNA alkylating agent, methylating the guanine base at the O6 position . This methylation results in the formation of DNA lesions, leading to apoptosis . This compound’s interaction with DNA and its subsequent impact on cellular processes underline its significance in cancer treatment.
Cellular Effects
This compound exerts profound effects on various types of cells. It is cytotoxic to L-cells and decreases thymidine and uridine uptake when used at a concentration of 1 mM . In the context of cancer treatment, this compound’s cytotoxicity is particularly relevant. It induces apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide involves its conversion from TMZ. After absorption, TMZ undergoes nonenzymatic chemical conversion to this compound . This compound then methylates a number of nucleobases, most importantly, the guanine base. This results in the formation of nicks in the DNA, followed by apoptosis, because cellular repair mechanisms are unable to adjust to the methylated base .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly eliminated with a mean half-life value of 1.9 hours . This rapid elimination suggests that this compound’s effects are relatively short-lived, necessitating frequent dosing for sustained therapeutic impact.
Metabolic Pathways
This compound is involved in the metabolic pathway of TMZ. TMZ is spontaneously hydrolyzed under physiological conditions to its active metabolite, this compound . The metabolic pathway of this compound is a pH-dependent reaction, which begins with the conversion of TMZ to this compound, and then subsequent breakdown of this compound to AIC .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given that this compound is a metabolite of TMZ, it is likely that it shares similar transport and distribution characteristics. TMZ is known to have good penetration of the blood-brain barrier due to its small size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide typically involves multiple steps starting from ethyl cyanoacetate. The process includes addition, amination, diazotization, coupling, reduction, formylation, cyclization, neutralization, diazotization, and condensation reactions. The intermediate compounds formed during this process include β-imino-β-ethoxypropionic acid ethyl ester hydrochloride, α-guanidinoacetamide hydrochloride, α-guanidino-α-phenylazoacetamide hydrochloride, and 5-aminoimidazole-4-carboxamide hydrochloride .
Industrial Production Methods
Industrial production of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying triazene chemistry.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide: Known for its use in cancer treatment, particularly for malignant melanoma.
3-Methyl-(triazen-1-yl)imidazole-4-carboximide: An active metabolite of temozolomide, used in the treatment of brain tumors.
Uniqueness
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide is unique due to its specific triazene group, which imparts distinct chemical and biological properties. Its ability to form DNA adducts and induce cell death makes it a valuable compound in cancer research and treatment.
Properties
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-72-7 | |
Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MTIC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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